N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide
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Overview
Description
“N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide” is a compound that belongs to the class of spiro[chromane-2,4’-piperidine]-4(3H)-one derivatives . These compounds have been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . They are members of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .
Synthesis Analysis
The synthesis of spirochromanones, which are similar to the compound , usually involves the simultaneous reactions of condensation and cyclization . A series of novel spiro-[chromane-2,4’-piperidine]-4(3H)-one derivatives were designed, synthesized, and their structures were confirmed by analytical methods, viz., 1H-NMR, 13C-NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of “N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide” is characterized by a six-membered tricyclic molecule that contains nitrogen and oxygen . In this molecule, the C2 position on the piperidine ring is attached to the bicyclic chroman-4-one (2,3-dihydro-1-benzopyran-4-one) unit .
Chemical Reactions Analysis
Spiro[chromane-2,4’-piperidine]-4(3H)-one and its derivatives have been identified as histone deacetylase (HDAC) inhibitors by combining privileged structures with a hydroxamic acid moiety as a zinc-binding group .
Scientific Research Applications
- Spiro [chromane-2,4′-piperidine]-4 (3H)-one derivatives exhibit promising antidiabetic effects. They may enhance insulin sensitivity, regulate glucose metabolism, and reduce hyperglycemia. Researchers are investigating their potential as novel antidiabetic agents .
- These spiro compounds have demonstrated anticancer properties against various cancer cell lines, including human ovarian cancer (A2780), human breast carcinoma (MCF-7), and murine melanoma (B16F10). Their mechanisms of action involve inhibition of cancer cell proliferation and induction of apoptosis .
- Spiro [chromane-2,4′-piperidine]-4 (3H)-one derivatives possess antioxidant and anti-inflammatory activities. They scavenge free radicals, protect cells from oxidative stress, and modulate inflammatory pathways. These properties make them potential candidates for managing oxidative damage and inflammatory diseases .
- Some studies suggest that these spiro compounds may influence lipid metabolism and adipogenesis. By targeting key enzymes involved in fat storage and energy balance, they could contribute to anti-obesity strategies .
- Researchers have explored the use of spiro [chromane-2,4′-piperidine]-4 (3H)-one derivatives as potential antihypertensive agents. These compounds may act on vascular tone regulation and blood pressure control .
- Spiro [chromane-2,4′-piperidine]-4 (3H)-one derivatives have shown promise in combating malaria. They exhibit antimalarial effects by interfering with the Plasmodium parasite’s life cycle .
Antidiabetic Properties
Anticancer Activity
Antioxidant and Anti-Inflammatory Effects
Anti-Obesity Potential
Antihypertensive Effects
Antimalarial and Antiplasmodial Activity
In addition to these applications, ongoing pre-clinical and clinical investigations continue to reveal new facets of their therapeutical importance. Researchers are also exploring synthetic methods for their efficient production and unraveling their structure-activity relationships (SAR). Overall, the versatility of spiro [chromane-2,4′-piperidine]-4 (3H)-one derivatives positions them as valuable scaffolds for drug discovery and development . If you’d like further details on any specific aspect, feel free to ask! 😊
Mechanism of Action
Target of Action
Compounds with similar spiro[chromane-2,4’-piperidine]-4(3h)-one backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor . Therefore, it’s plausible that this compound may interact with a variety of targets involved in these biological processes.
Mode of Action
The spiro[chromane-2,4’-piperidine]-4(3h)-one scaffold, to which this compound belongs, is known to be involved in a wide variety of pharmaceuticals and biochemicals . The compound likely interacts with its targets, leading to changes in cellular processes that result in its therapeutic effects.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds , it’s likely that this compound affects multiple pathways, leading to downstream effects that contribute to its therapeutic potential.
Result of Action
Compounds with similar structures have shown a range of pharmacological activities, including antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor effects . Therefore, it’s plausible that this compound may have similar effects.
Future Directions
The future directions for “N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide” and similar compounds could involve further development and investigation of their therapeutic potential. Over the past few years, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .
properties
IUPAC Name |
N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-6-17(21)19-15-13-18(9-11-20(2)12-10-18)22-16-8-5-4-7-14(15)16/h4-5,7-8,15H,9-13H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWGEZVRSFLCHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC2(CCN(CC2)C)OC3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide |
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